molecular formula C3H5ClO2S B13675175 (E)-1-Propene-1-sulfonyl Chloride

(E)-1-Propene-1-sulfonyl Chloride

Cat. No.: B13675175
M. Wt: 140.59 g/mol
InChI Key: GZYRNGLILQCDRQ-UHFFFAOYSA-N
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Description

(E)-1-Propene-1-sulfonyl Chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Propene-1-sulfonyl Chloride typically involves the reaction of propene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_2=CH-CH_3 + \text{ClSO}_3\text{H} \rightarrow \text{CH}_2=CH-CH_2SO_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Propene-1-sulfonyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, resulting in the formation of various addition products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

(E)-1-Propene-1-sulfonyl Chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-Propene-1-sulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in reactivity but lacks the propene backbone.

    Ethanesulfonyl Chloride: Similar structure but with an ethane backbone instead of propene.

    Benzenesulfonyl Chloride: Contains a benzene ring, offering different reactivity and applications.

Uniqueness

(E)-1-Propene-1-sulfonyl Chloride is unique due to the presence of both a reactive sulfonyl chloride group and a propene moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C3H5ClO2S

Molecular Weight

140.59 g/mol

IUPAC Name

prop-1-ene-1-sulfonyl chloride

InChI

InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3

InChI Key

GZYRNGLILQCDRQ-UHFFFAOYSA-N

Canonical SMILES

CC=CS(=O)(=O)Cl

Origin of Product

United States

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